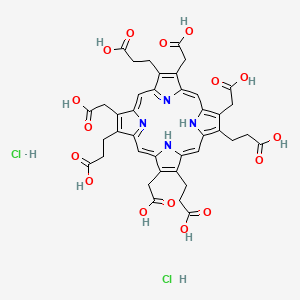

Uroporphyriniiidihydrochloride

Description

Historical Perspectives in Porphyrin Research

The journey to understanding uroporphyrin III is deeply rooted in the broader history of porphyrin research. The term "porphyrin" itself, derived from the Greek word for purple, was coined in 1841, alluding to the characteristic reddish-purple color of these compounds. porphyriafoundation.orgnih.gov Early investigations in the 19th century focused on isolating and characterizing these pigments from biological sources. A significant milestone was achieved by Hans Fischer, who was awarded the Nobel Prize in 1930 for his work on the structure of porphyrins and the synthesis of hemin. nih.gov

The mid-20th century marked a new era of discovery as researchers began to unravel the intricate pathways of heme biosynthesis. nih.gov The work of scientists like Watson, Schmid, Rimington, and others was instrumental in identifying and classifying the various porphyrias, a group of genetic disorders caused by defects in this pathway. nih.gov These clinical observations provided crucial clues about the metabolic intermediates involved. The development of advanced analytical techniques, such as chromatography, allowed for the separation and identification of different porphyrin isomers, leading to the recognition of uroporphyrin I and uroporphyrin III as naturally occurring compounds. nih.gov The first case of erythropoietic porphyria was reported in 1870, and the first with acute porphyria in 1889. nih.gov

Overview of Tetrapyrrole Metabolism: Centrality of Uroporphyrinogen III

Tetrapyrroles are a class of organic compounds essential for life, playing fundamental roles in processes like photosynthesis, respiration, and signal transduction. nih.govhu-berlin.de In most living organisms, the biosynthesis of all tetrapyrroles, including hemes, chlorophylls (B1240455), and vitamin B12, originates from a common pathway. nih.govwikipedia.org This pathway begins with the synthesis of 5-aminolevulinic acid (ALA). nih.govnih.gov

Two molecules of ALA condense to form porphobilinogen (B132115) (PBG), the monopyrrole building block. nih.gov Four molecules of PBG are then sequentially polymerized to create a linear tetrapyrrole called hydroxymethylbilane (B3061235). nih.govnih.gov At this juncture, the pathway diverges. In the absence of a specific enzyme, hydroxymethylbilane spontaneously cyclizes to form uroporphyrinogen I. nih.govwikipedia.org

However, the physiologically crucial step is the enzymatic conversion of hydroxymethylbilane to uroporphyrinogen III, catalyzed by uroporphyrinogen III synthase (UROS). ontosight.aiebi.ac.uk This reaction is remarkable as it involves the inversion of the fourth pyrrole (B145914) ring (ring D) to form the asymmetric type III isomer. nih.govembopress.org Uroporphyrinogen III is the first macrocyclic intermediate and the last common precursor for all biologically vital tetrapyrroles. wikipedia.orgnih.gov From this point, the pathway branches to produce heme, chlorophyll (B73375), siroheme (B1205354), and cobalamin (vitamin B12). wikipedia.orgebi.ac.uk The subsequent oxidation of uroporphyrinogen III leads to the formation of uroporphyrin III.

The regulation of this pathway is tightly controlled to meet the cellular demands for various end products and to prevent the toxic accumulation of photosensitive porphyrin intermediates. hu-berlin.de

Structural Isomerism: Uroporphyrin III and Uroporphyrin I in Biological Systems

The key difference between uroporphyrin III and its isomer, uroporphyrin I, lies in the arrangement of the acetic acid ("A") and propionic acid ("P") side chains on the constituent pyrrole rings. wikipedia.orgnih.gov

Uroporphyrin I: In this isomer, the side chains are arranged in a perfectly symmetrical, alternating pattern around the macrocycle (AP-AP-AP-AP). wikipedia.org It is formed by the spontaneous, non-enzymatic cyclization of hydroxymethylbilane. nih.govwikipedia.org

Uroporphyrin III: This isomer has an asymmetrical arrangement of its side chains. The sequence is AP-AP-AP-PA, with the final pyrrole ring being "flipped". wikipedia.org This specific arrangement is essential for it to serve as a precursor for protoporphyrin IX and subsequently heme. nih.gov

The enzyme uroporphyrinogen III synthase is responsible for this critical rearrangement. nih.govontosight.ai In the absence or deficiency of this enzyme, as seen in the genetic disorder congenital erythropoietic porphyria (CEP), hydroxymethylbilane is shunted towards the formation of the non-functional uroporphyrinogen I. ontosight.aiontosight.aiacs.org The accumulation of uroporphyrin I and its derivatives leads to the severe photosensitivity and other clinical manifestations of this disease. ontosight.ait3db.ca While uroporphyrin I has no known useful function in humans, uroporphyrin III is the indispensable precursor for a multitude of vital biological molecules. wikipedia.orgnih.gov

| Feature | Uroporphyrin I | Uroporphyrin III |

| Side Chain Arrangement | Symmetrical (AP-AP-AP-AP) wikipedia.org | Asymmetrical (AP-AP-AP-PA) wikipedia.org |

| Formation | Spontaneous, non-enzymatic cyclization of hydroxymethylbilane nih.govwikipedia.org | Enzymatic conversion of hydroxymethylbilane by uroporphyrinogen III synthase ontosight.aiebi.ac.uk |

| Biological Role | No known useful function in humans wikipedia.orgnih.gov | Essential precursor for heme, chlorophyll, vitamin B12, and siroheme wikipedia.org |

| Clinical Significance | Accumulates in congenital erythropoietic porphyria (CEP) ontosight.aiacs.org | Deficiency in its synthesis pathway leads to various porphyrias ontosight.aiontosight.ai |

Structure

2D Structure

Properties

Molecular Formula |

C40H40Cl2N4O16 |

|---|---|

Molecular Weight |

903.7 g/mol |

IUPAC Name |

3-[7,12,18-tris(2-carboxyethyl)-3,8,13,17-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride |

InChI |

InChI=1S/C40H38N4O16.2ClH/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)22(10-38(55)56)30(43-27)15-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-23(11-39(57)58)18(2-6-34(47)48)26(42-31)13-25(17)41-29;;/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60);2*1H |

InChI Key |

CIFQWXFTTZDHAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O.Cl.Cl |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of Uroporphyrinogen Iii

The Canonical Heme Biosynthesis Pathway: Uroporphyrinogen III as a Pivotal Intermediate

The synthesis of heme is a well-conserved eight-enzyme pathway that begins in the mitochondria, moves to the cytosol, and returns to the mitochondria for the final steps. nih.govresearchgate.net Uroporphyrinogen III is the first macrocyclic precursor in this pathway and its formation represents a crucial branch point. nih.gov

The biosynthesis of heme commences with the formation of 5-aminolevulinic acid (ALA). frontierspecialtychemicals.com In mammals, this occurs in the mitochondria through the condensation of glycine (B1666218) and succinyl-CoA, a reaction catalyzed by ALA synthase (ALAS). researchgate.netnih.gov This step is the rate-limiting step in hepatic heme synthesis. nih.gov

Following its synthesis, ALA is transported to the cytosol. nih.gov There, two molecules of ALA are asymmetrically condensed and cyclized by the enzyme ALA dehydratase (ALAD), also known as porphobilinogen (B132115) synthase (PBGS), to form a pyrrole (B145914) molecule called porphobilinogen (PBG). nih.govfrontierspecialtychemicals.comresearchgate.net This reaction requires zinc for its catalytic activity. nih.gov

Table 1: Enzymes and Substrates in the Initial Steps of Heme Biosynthesis

| Step | Enzyme | Substrate(s) | Product | Cellular Location |

| 1 | 5-Aminolevulinic Acid Synthase (ALAS) | Glycine, Succinyl-CoA | 5-Aminolevulinic Acid (ALA) | Mitochondria |

| 2 | ALA Dehydratase (ALAD) / Porphobilinogen Synthase (PBGS) | 2 molecules of ALA | Porphobilinogen (PBG) | Cytosol |

The third step in the heme biosynthesis pathway involves the head-to-tail condensation of four molecules of porphobilinogen to form a linear tetrapyrrole known as hydroxymethylbilane (B3061235) (HMB), also referred to as preuroporphyrinogen. frontierspecialtychemicals.comproteopedia.org This polymerization reaction is catalyzed by the enzyme porphobilinogen deaminase (PBGD), which is also known as hydroxymethylbilane synthase (HMBS). proteopedia.orgwikipedia.org

The reaction mechanism involves a unique dipyrromethane cofactor covalently bound to the enzyme, which acts as a primer for the sequential addition of the four PBG units. proteopedia.orgwikipedia.org The enzyme releases the final product, HMB, through hydrolysis. proteopedia.org

Hydroxymethylbilane is an unstable molecule that can spontaneously cyclize to form uroporphyrinogen I, a non-functional isomer. frontierspecialtychemicals.comwikipedia.org To ensure the formation of the physiologically active uroporphyrinogen III, the enzyme uroporphyrinogen III synthase (UROS), also known as uroporphyrinogen III cosynthase, is required. frontierspecialtychemicals.comwikipedia.org This enzyme catalyzes the cyclization of HMB while simultaneously inverting the final, or D, pyrrole ring. nih.govwikipedia.org This inversion is what distinguishes the III isomer from the I isomer and is essential for all subsequent intermediates in the heme pathway. utah.edu

The enzymatic conversion of HMB to uroporphyrinogen III is thought to proceed through a spiro-mechanism. ebi.ac.ukresearchgate.net This proposed mechanism involves the formation of a key spiro-pyrrolenine intermediate. ebi.ac.uknih.gov The reaction is initiated by the loss of the hydroxyl group from HMB, leading to the formation of an azafulvene intermediate. nih.govresearchgate.net This allows for the formation of a bond between the first and fourth pyrrole rings, creating the spiro intermediate. researchgate.net Subsequent rearrangement of this intermediate leads to the formation of the stable uroporphyrinogen III macrocycle with the characteristic inverted D ring. researchgate.net

The action of uroporphyrinogen III synthase is highly stereospecific, ensuring the precise three-dimensional arrangement of the uroporphyrinogen III molecule. ebi.ac.uk The enzyme's active site binds the linear HMB in a conformation that facilitates the inversion of the D ring during cyclization. nih.gov This results in the formation of an asymmetric macrocycle, which is a fundamental feature of all biologically relevant porphyrins. nih.govembopress.org The asymmetry introduced at this stage is crucial for the function of the final heme molecule.

Table 2: Isomers of Uroporphyrinogen

| Isomer | Formation | Biological Significance |

| Uroporphyrinogen I | Spontaneous, non-enzymatic cyclization of HMB | Non-functional, accumulates in certain porphyrias |

| Uroporphyrinogen III | Enzymatic cyclization of HMB by UROS | Essential precursor for heme, chlorophylls (B1240455), and vitamin B12 |

Following its formation in the cytosol, uroporphyrinogen III undergoes further modification by the enzyme uroporphyrinogen decarboxylase (UROD). frontierspecialtychemicals.comnih.gov This enzyme catalyzes the sequential removal of the four carboxyl groups from the acetate (B1210297) side chains of uroporphyrinogen III, converting them into methyl groups. utah.edu This reaction proceeds in a clockwise fashion, starting with the D ring acetate side chain. researchgate.net The product of this decarboxylation is coproporphyrinogen III. nih.govyoutube.com Coproporphyrinogen III is then transported back into the mitochondria for the subsequent steps of heme synthesis. nih.govutah.edu

Enzymatic Cyclization and Rearrangement: Uroporphyrinogen III Synthase (URO3S/HemD) Action

Alternative and Divergent Pathways Originating from Uroporphyrinogen III

Uroporphyrinogen III stands at a critical metabolic crossroads, serving as the last common precursor for several major biosynthetic pathways. ebi.ac.ukwikipedia.org From this central molecule, divergent enzymatic routes lead to the synthesis of chlorophylls, cobalamins (vitamin B12), siroheme (B1205354), and, in some organisms, heme through non-canonical pathways. The commitment to a specific pathway is determined by the initial enzymatic modification of the uroporphyrinogen III macrocycle.

Biosynthesis of Chlorophylls

In photosynthetic organisms, the journey from uroporphyrinogen III to chlorophylls begins with its conversion to coproporphyrinogen III. This reaction is catalyzed by the enzyme uroporphyrinogen III decarboxylase , which systematically removes the carboxyl groups from the four acetate side chains, converting them into methyl groups. researchgate.netwikipedia.org This decarboxylation step steers the molecule away from the siroheme and cobalamin pathways and commits it to the synthesis of protoporphyrin IX, the immediate precursor to both hemes and chlorophylls. researchgate.net From protoporphyrin IX, the insertion of magnesium by magnesium chelatase marks the definitive branch point into chlorophyll (B73375) synthesis.

Biosynthesis of Cobalamins (Vitamin B12) and Corrins

The intricate biosynthesis of cobalamins, including vitamin B12, commences with the methylation of uroporphyrinogen III. wikipedia.orgmdpi.com The enzyme S-adenosyl-L-methionine:uroporphyrinogen-III methyltransferase (SUMT) , also known as CobA in some bacteria, catalyzes the transfer of two methyl groups from S-adenosyl-L-methionine (SAM) to the C-2 and C-7 positions of the uroporphyrinogen III macrocycle. ebi.ac.uknih.gov This reaction proceeds via a monomethylated intermediate, precorrin-1, to yield precorrin-2 (B1239101). researchgate.net

Precorrin-2 is a key intermediate and a branch point for the synthesis of both cobalamins and siroheme. ebi.ac.uk In the cobalamin pathway, further methylation at the C-20 position is catalyzed by precorrin-2 C20-methyltransferase (CobI), forming precorrin-3A. wikipedia.org This step is a hallmark of the aerobic pathway for cobalamin biosynthesis and sets the stage for a series of complex enzymatic reactions involving ring contraction and cobalt insertion to form the characteristic corrin (B1236194) ring of vitamin B12. nih.govnih.gov The entire process from uroporphyrinogen III to the final cobalamin structure can involve up to 30 enzymatic steps. mdpi.com

Siroheme Biosynthesis

Siroheme, a crucial prosthetic group for sulfite (B76179) and nitrite (B80452) reductases, is also synthesized from uroporphyrinogen III. nih.gov The pathway to siroheme shares its initial steps with cobalamin biosynthesis. pnas.org The first committed step is the methylation of uroporphyrinogen III by uroporphyrinogen-III C-methyltransferase to form precorrin-2. ebi.ac.uk

From precorrin-2, the pathway to siroheme diverges. The next step involves the dehydrogenation of precorrin-2 to form sirohydrochlorin, a reaction catalyzed by precorrin-2 dehydrogenase . wikipedia.org The final step is the insertion of ferrous iron into sirohydrochlorin, a reaction catalyzed by sirohydrochlorin ferrochelatase , to produce siroheme. wikipedia.org In some bacteria like Escherichia coli, these three steps are carried out by a single multifunctional enzyme, CysG, while in other organisms like yeast, they are performed by separate enzymes. researchgate.net

Non-Canonical Heme Biosynthesis Pathways (e.g., Coproporphyrin Dependent Pathway in Bacteria)

While the canonical pathway for heme biosynthesis proceeds through the decarboxylation of uroporphyrinogen III to coproporphyrinogen III and then to protoporphyrin IX before iron insertion, some bacteria utilize a non-canonical, coproporphyrin-dependent pathway. frontiersin.orgnih.gov This alternative route is particularly prevalent in Gram-positive bacteria such as those in the Actinobacteria and Firmicutes phyla. nih.gov

In this pathway, after the formation of coproporphyrinogen III from uroporphyrinogen III, the subsequent steps differ significantly. Instead of further decarboxylation, coproporphyrinogen III is first oxidized to coproporphyrin III. researchgate.net Following this oxidation, ferrous iron is inserted into the coproporphyrin III macrocycle by the enzyme coproporphyrin ferrochelatase (CpfC) to form Fe-coproporphyrin III, also known as coproheme. frontiersin.org The final step in this pathway is the decarboxylation of the two propionate (B1217596) side chains of coproheme into vinyl groups, a reaction catalyzed by the enzyme coproheme decarboxylase (HemQ) , to yield the final product, heme (protoheme IX). nih.gov This pathway represents a significant deviation from the classical heme synthesis route and does not involve protoporphyrin IX as an intermediate. nih.gov

Non-Enzymatic Formation of Uroporphyrinogen I and Uroporphyrin I

Autoxidation to Uroporphyrin I

In the absence of the enzyme uroporphyrinogen III synthase, the linear tetrapyrrole hydroxymethylbilane spontaneously cyclizes to form uroporphyrinogen I. This isomer can then undergo autoxidation to yield uroporphyrin I. This non-enzymatic process represents a metabolic dead-end, as the type I isomer cannot be further utilized in the biosynthesis of heme or chlorophyll. The accumulation of uroporphyrin I is a hallmark of certain porphyrias.

Enzymatic Characterization and Kinetics Relevant to Uroporphyrinogen III Metabolism

The metabolic fate of uroporphyrinogen III is determined by a cohort of enzymes, each with distinct kinetic properties and catalytic mechanisms. Understanding these is fundamental to comprehending the regulation of tetrapyrrole biosynthesis.

Uroporphyrinogen III Synthase (URO3S) Kinetics and Mechanisms

Uroporphyrinogen III synthase (URO3S), also known as cosynthetase, catalyzes the conversion of the linear tetrapyrrole hydroxymethylbilane into the cyclic uroporphyrinogen III. wikipedia.org This reaction involves the inversion of the D-ring of the tetrapyrrole, a key step that distinguishes the biosynthesis of the physiologically relevant III isomer from the I isomer. The proposed "spiro-mechanism" suggests the reaction proceeds through a spiro-pyrrolenine intermediate, which facilitates the rearrangement and cyclization.

The kinetic parameters of URO3S have been characterized from various sources, providing insight into its catalytic efficiency.

| Enzyme Source | Substrate | K_m (µM) | pH Optimum |

| Human Erythrocytes | Hydroxymethylbilane | 5-20 | 7.4 |

| E. coli (recombinant) | Pre-uroporphyrinogen | 5 | 7.8 |

This table presents kinetic data for Uroporphyrinogen III Synthase from different sources. nih.gov

Uroporphyrinogen Decarboxylase (UROD) Kinetics and Mechanisms

Uroporphyrinogen decarboxylase (UROD) is responsible for the sequential removal of the four carboxyl groups from the acetate side chains of uroporphyrinogen III, converting it to coproporphyrinogen III. nih.gov This decarboxylation proceeds in a stepwise manner. While the exact mechanism is still a subject of investigation, it is known to occur without the need for any cofactors. Studies have indicated that the enzyme exhibits different affinities for the uroporphyrinogen isomers.

| Substrate | Relative K_m | Relative V_max_ |

| Uroporphyrinogen III | Lower | Higher |

| Uroporphyrinogen I | Higher | Lower |

This table provides a comparative overview of the kinetic parameters of Uroporphyrinogen Decarboxylase for its isomeric substrates.

Uroporphyrinogen C-Methyltransferase (CysG/CobA) Mechanisms

Uroporphyrinogen C-methyltransferase, with gene names such as CysG in Salmonella enterica and CobA in other bacteria, catalyzes the two successive methylation reactions of uroporphyrinogen III to form precorrin-2. wikipedia.orguniprot.org This is the first committed step in the biosynthesis of siroheme and cobalamin (vitamin B12). wikipedia.org The enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. The reaction proceeds via a monomethylated intermediate, precorrin-1, which is released from the enzyme and then rebinds for the second methylation. nih.gov

Kinetic studies of the enzyme from Pseudomonas denitrificans have revealed its efficiency and substrate affinity.

| Substrate | K_m (µM) | Turnover Number (h⁻¹) |

| Uroporphyrinogen III | 1.0 | 38 |

| S-adenosyl-L-methionine | 6.3 | 38 |

This table details the kinetic parameters of Uroporphyrinogen C-methyltransferase from Pseudomonas denitrificans. nih.gov

Interestingly, at uroporphyrinogen III concentrations above 2 µM, the enzyme from this source exhibits substrate inhibition, a property that may play a regulatory role in cobalamin biosynthesis. nih.gov

Challenges in Enzyme Purification and Stability for Research Applications

Enzyme stability is another critical factor. URO3S has been shown to be heat-sensitive, which can complicate its handling and storage during purification and characterization. nih.gov The stability of enzymes is paramount for obtaining reliable kinetic data and for structural biology techniques such as X-ray crystallography. The inherent instability of some enzymes can necessitate the development of specific buffer conditions or the use of stabilizing agents to maintain their catalytic activity over the course of an experiment.

Metabolic Roles and Cellular Function of Uroporphyrinogen Iii and Uroporphyrin Iii

Role in Cellular Metabolism as a Precursor for Essential Cofactors

Uroporphyrinogen III is the foundational molecule from which all tetrapyrrole cofactors are derived. researchgate.net It stands at a critical metabolic fork, directing the synthesis towards several classes of essential biomolecules. frontiersin.org Termed the last common precursor of all tetrapyrrole cofactors, its biosynthesis from the linear molecule hydroxymethylbilane (B3061235) is a pivotal step catalyzed by the enzyme uroporphyrinogen III synthase. researchgate.netnih.gov

From this single precursor, distinct metabolic pathways diverge to produce vital cofactors:

Heme and Chlorophyll (B73375): Uroporphyrinogen III is converted into coproporphyrinogen III by the enzyme uroporphyrinogen III decarboxylase, a key step in the biosynthetic pathways leading to both heme and chlorophylls (B1240455). nih.govyoutube.com

Siroheme (B1205354): In an alternative pathway, two methylation steps convert uroporphyrinogen III into dihydrosirohydrochlorin, a precursor to the siroheme prosthetic group, which is crucial for sulfite (B76179) and nitrite (B80452) reductases. nih.govnih.gov

Vitamin B12 (Cobalamin): The complex structure of vitamin B12 also originates from the uroporphyrinogen III framework. researchgate.netnih.gov

This precursor role underscores the compound's fundamental importance in cellular metabolism across virtually all forms of life. youtube.com

| Cofactor Family | Key Intermediate from Uroporphyrinogen III | Final Cofactor Example |

| Heme Group | Coproporphyrinogen III | Heme B in Hemoglobin |

| Chlorophylls | Coproporphyrinogen III | Chlorophyll a |

| Sirohemes | Dihydrosirohydrochlorin | Siroheme in Nitrite Reductase |

| Corrins | Precorrin-2 (B1239101) | Vitamin B12 (Cobalamin) |

Contributions to Oxygen Transport Systems Research (e.g., Heme in Hemoglobin)

The role of uroporphyrinogen III is indispensable for oxygen transport in vertebrates. It is a mandatory intermediate in the synthesis of heme, the iron-containing prosthetic group of hemoglobin. ashpublications.orgchemscene.com The heme biosynthetic pathway, a series of eight enzymatic steps, transforms uroporphyrinogen III into the final heme molecule that is incorporated into globin chains. chemscene.comnih.gov

Over 80% of daily heme synthesis occurs in the bone marrow to support the production of hemoglobin for new red blood cells. ashpublications.org Heme's function is to reversibly bind oxygen in the lungs and transport it to the tissues throughout the body. youtube.comnih.gov Consequently, the study of uroporphyrinogen III and its enzymatic conversion pathway is fundamental to understanding the formation of oxygen transport systems and the pathophysiology of related disorders. chemscene.com Deficiencies in the enzymes that process uroporphyrinogen III can lead to a group of genetic disorders known as porphyrias, some of which impact red blood cell production and function. ashpublications.org

Participation in Electron Transfer Processes and Enzymatic Reactions

The derivatives of uroporphyrinogen III are central to a vast array of enzymatic reactions and electron transfer chains. nih.gov Heme and siroheme, both synthesized from uroporphyrinogen III, function as essential cofactors for proteins involved in fundamental biological processes like respiration and metabolism. youtube.comnih.gov

Key Roles of Uroporphyrinogen III Derivatives:

Respiration: Heme is a key component of cytochromes (e.g., cytochrome c), which are electron-shuttling proteins in the mitochondrial electron transport chain responsible for cellular respiration. nih.gov

Metabolism: In the liver, heme serves as the prosthetic group for the cytochrome P450 (CYP450) family of enzymes, which are critical for metabolizing a wide variety of compounds. ashpublications.org

Antioxidant Defense: Enzymes such as catalases and peroxidases rely on heme as a cofactor to neutralize harmful reactive oxygen species. youtube.com

Sulphur and Nitrogen Reduction: Plants and bacteria utilize siroheme-containing enzymes, namely sulfite and nitrite reductases, to perform six-electron transfer reactions essential for the assimilation of sulfur and nitrogen. nih.govnih.gov

These functions highlight how the initial synthesis of uroporphyrinogen III enables a wide spectrum of redox reactions and catalytic activities vital for life. nih.gov

Interaction with Metal Ions (e.g., Iron, Zinc) and Chelation Mechanisms

The tetrapyrrole structure, formed from uroporphyrinogen III, is an effective metal ion chelator. researchgate.net Porphyrins possess a macrocyclic ring with four nitrogen atoms that can coordinate with a central metal ion. This chelation is a unifying feature of all molecules derived from uroporphyrinogen III. researchgate.net

The specific metal ion inserted dictates the final function of the molecule:

Iron (Fe): The final step of heme biosynthesis involves the insertion of a ferrous iron (Fe²⁺) ion into the center of the protoporphyrin IX macrocycle, a reaction catalyzed by the enzyme ferrochelatase. chemscene.com

Magnesium (Mg): In chlorophyll synthesis, magnesium is the central chelated ion.

Cobalt (Co): Vitamin B12 contains a cobalt ion within its corrin (B1236194) ring structure. nih.gov

Uroporphyrin III itself has eight carboxylic acid side chains, which enhance its water solubility and ability to interact with and chelate metal ions. The ability of the porphyrin ring to bind specific metal ions is crucial for the biological activity of these essential cofactors.

Modulatory Roles in Inflammatory Pathways (e.g., NLRP3 Inflammasome Interactions)

While there is no evidence of a direct interaction between uroporphyrinogen III and inflammatory complexes, its metabolic product, heme, is a significant modulator of inflammatory pathways. ashpublications.org Extracellular heme, released during hemolysis (the breakdown of red blood cells), functions as a damage-associated molecular pattern (DAMP) that can activate the innate immune system. chemscene.com

Specifically, free heme has been shown to activate the NLRP3 inflammasome, a multiprotein complex that triggers inflammatory responses. nih.govashpublications.org This activation leads to the processing and release of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18. nih.gov The mechanism often involves heme providing a priming signal for the inflammasome, sometimes through Toll-like receptor 4 (TLR4). ashpublications.org This heme-induced inflammation is a central aspect of the pathophysiology of hemolytic conditions such as sickle cell disease. nih.gov Therefore, the metabolic pathway originating from uroporphyrinogen III produces a molecule that is a potent, indirect regulator of inflammation.

| Molecule | Direct/Indirect Role in Inflammation | Inflammatory Pathway | Outcome |

| Uroporphyrinogen III | Indirect | Precursor to Heme | No direct interaction with NLRP3 |

| Heme | Direct | NLRP3 Inflammasome Activation | Release of IL-1β and IL-18, sterile inflammation |

Interplay with Iron Homeostasis Mechanisms

The biosynthesis of heme is intrinsically linked with iron homeostasis. Since iron is the central component of heme, the pathway that includes uroporphyrinogen III must be coordinated with the availability of cellular iron. nih.gov This regulation is crucial to prevent both heme deficiency and the toxic accumulation of either iron or porphyrin intermediates. nih.gov

In erythroid cells, where the majority of heme synthesis occurs, the process is regulated by the availability of intracellular iron. nih.gov The coordination between these two pathways is complex. Recent research has pointed to mechanisms that link iron availability directly to the heme synthesis machinery. For instance, an early enzyme in the pathway, ALAD, has been identified as an iron-sulfur (Fe-S) binding protein, suggesting a direct way for the cell to sense iron levels and regulate the flow of precursors toward uroporphyrinogen III and subsequent heme formation. This interplay ensures that the production of the porphyrin macrocycle is synchronized with the supply of iron for the final chelation step.

Chemical Synthesis and Analytical Characterization of Uroporphyrin Iii Dihydrochloride

Spectroscopic Characterization for Research Purity and Identity

Spectroscopic methods are fundamental in the analysis of uroporphyrin III dihydrochloride (B599025), providing insights into its electronic structure, purity, and molecular conformation.

UV-Vis Spectroscopy in Analytical Applications

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary technique for the characterization of porphyrins, including uroporphyrin III dihydrochloride. The electronic absorption spectrum of porphyrins is distinguished by an intense Soret band (or B-band) in the near-UV region and several weaker Q-bands in the visible region.

The UV-Vis spectrum of uroporphyrin III in a 0.1 M potassium phosphate (B84403) buffer exhibits a characteristic Soret band with an absorption maximum at 398 nm. photochemcad.com The molar extinction coefficient (ε) at this wavelength is approximately 220,000 M⁻¹cm⁻¹, indicating a strong electronic transition. photochemcad.com Porphyrins, in general, display intense Soret bands in the 380–500 nm range. researchgate.net The position and intensity of these bands are sensitive to the solvent, pH, and aggregation state of the molecule.

Table 1: UV-Vis Absorption Data for Uroporphyrin III

| Parameter | Value | Solvent/Buffer |

| Soret Band (λmax) | 398 nm | 0.1 M Potassium Phosphate Buffer |

| Molar Extinction Coefficient (ε) at Soret Band | 220,000 M⁻¹cm⁻¹ | 0.1 M Potassium Phosphate Buffer |

Fluorescence Spectroscopy and Emission Properties in Research

Uroporphyrin III dihydrochloride exhibits characteristic fluorescence, a property that is widely exploited in its detection and quantification. Upon excitation with UV or visible light, the molecule emits light at a longer wavelength. The fluorescence emission spectrum of uroporphyrin I, a closely related isomer, shows a red-shift compared to that of coproporphyrin I. rsc.org

The fluorescence properties of uroporphyrins are highly dependent on environmental factors such as pH and ionic strength. For uroporphyrin, fluorescence intensity is minimal around pH 7.0-7.5. nih.gov Furthermore, the intensity of uroporphyrin fluorescence reaches a sharp maximum at an ionic strength of 0.1 mol/L. nih.gov In acidic media, the fluorescence emission spectra of standard porphyrins, including uroporphyrin, exhibit sharp Soret bands and are blue-shifted compared to their spectra in phosphate-buffered saline (PBS). rsc.org The quantum yield of fluorescence for uroporphyrin III in a 0.1 M potassium phosphate buffer has been determined to be 0.12. photochemcad.com

Table 2: Fluorescence Properties of Uroporphyrin III

| Parameter | Value | Conditions |

| Fluorescence Quantum Yield | 0.12 | 0.1 M Potassium Phosphate Buffer |

| Optimal Ionic Strength for Fluorescence | 0.1 mol/L | Aqueous Solution |

| pH of Minimal Fluorescence | ~7.0-7.5 | Aqueous Solution |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

In general, the ¹H NMR spectra of porphyrins are characterized by distinct chemical shift regions. The inner N-H protons are highly shielded by the ring current and appear at unusually high field (low ppm values), often as a broad singlet. The meso-protons, located on the bridges connecting the pyrrole (B145914) rings, are deshielded and resonate at low field (high ppm values). The protons of the side chains (acetic acid and propionic acid groups in the case of uroporphyrin III) appear at intermediate chemical shifts. The precise chemical shifts and coupling constants are sensitive to the solvent, temperature, and pH. For structural confirmation, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) would be employed to establish through-bond and through-space proton connectivities, respectively.

Electron Paramagnetic Resonance (EPR) Spectroscopy in Metalloporphyrin Research

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically applicable to species with unpaired electrons. Uroporphyrin III dihydrochloride in its free-base form is diamagnetic and therefore EPR-silent. However, it can chelate a variety of metal ions to form metalloporphyrins, many of which are paramagnetic. smolecule.com EPR spectroscopy is a powerful tool for studying the electronic structure and coordination environment of the metal center in these complexes.

A notable example is the study of copper(II) uroporphyrin III. The Cu(II) ion has a d⁹ electronic configuration with one unpaired electron, making it EPR-active. The EPR spectrum of a copper(II) complex provides information about the g-values and hyperfine coupling constants, which are sensitive to the geometry of the complex and the nature of the coordinating ligands. An early study from 1965 investigated the electron spin resonance of copper uroporphyrin III, highlighting the utility of this technique in characterizing metalloporphyrin systems. While specific g-values and hyperfine coupling constants from this study are not detailed here, the research underscores the application of EPR in this field. The g-values for many paramagnetic species, including Cu(II), are anisotropic, meaning they depend on the orientation of the molecule in the magnetic field, providing detailed structural information. libretexts.org

Chromatographic and Mass Spectrometric Analytical Techniques

Chromatographic techniques are essential for the separation, purification, and quantification of uroporphyrin III dihydrochloride from complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of porphyrins, including the separation of uroporphyrin isomers. porphyrianet.org Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.

The separation of uroporphyrin I and III isomers is crucial for the diagnosis of certain porphyrias. Various HPLC methods have been developed to achieve this separation. One such method utilizes a reversed-phase column with a gradient of acetonitrile (B52724) in an aqueous buffer. researchgate.net The retention times of the isomers are influenced by the precise composition of the mobile phase, including the concentration of the organic modifier and the pH of the buffer. For instance, zinc chelation of coproporphyrin III has been reported to shift its retention time to a more polar elution. researchgate.net

Quantitative analysis of uroporphyrin III in biological samples, such as urine and plasma, is routinely performed using HPLC coupled with fluorescence detection. porphyrianet.org This combination offers high sensitivity and specificity. A typical HPLC assay for porphyrins in urine involves a gradient method on a reversed-phase column at a controlled temperature (e.g., 30 °C), with a run time of approximately 25 minutes. eaglebio.com The quantification is achieved by integrating the peak areas and comparing them to a calibrator. eaglebio.com For plasma samples, a method involving liquid-liquid extraction followed by HPLC with fluorometric detection has been validated, demonstrating good linearity, a low detection limit (1.0 nmol/L), and high extraction recovery (0.97 for uroporphyrins). porphyrianet.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Porphyrin Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become a primary analytical method for the profiling of porphyrins in complex biological samples. nih.govresearchgate.net This technique offers high sensitivity and selectivity, allowing for the accurate identification and quantification of various porphyrin derivatives, which is essential for the diagnosis and monitoring of metabolic disorders known as porphyrias. researchgate.netnih.gov The coupling of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry enables the separation of porphyrin isomers and their precise measurement even at low concentrations. nih.govshimadzu.com

Methodologies typically employ reversed-phase liquid chromatography for the separation of porphyrins. shimadzu.com A common approach involves a gradient elution using a C18 column with a mobile phase consisting of an aqueous component (like water with 0.1% formic acid) and an organic component (such as methanol (B129727) or acetonitrile with 0.1% formic acid). nih.gov This setup effectively separates porphyrins based on the number of carboxylic acid groups. researchgate.net

Following chromatographic separation, the analytes are introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source operating in positive ion mode. nih.govnih.gov Tandem mass spectrometry is then used for quantification, often in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for each analyte. nih.govshimadzu.com For instance, Uroporphyrin I is frequently identified by its mass-to-charge ratio (m/z) of approximately 831. nih.govcsic.es The high resolution and accuracy of mass analyzers like quadrupole time-of-flight (qTOF) instruments further enhance the reliable identification of metabolites from complex matrices such as urine, plasma, and tissue extracts. nih.gov

The table below summarizes typical parameters used in LC-MS/MS methods for porphyrin analysis.

| Parameter | Description | Source |

|---|---|---|

| Chromatography | UHPLC/uHPLC with a C18 column | nih.govshimadzu.com |

| Mobile Phase A | Ultrapure water with 0.1% formic acid | nih.gov |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid | nih.govnih.gov |

| Ionization | Positive Electrospray Ionization (ESI) | nih.govnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) or high-resolution MS (qTOF) | nih.govnih.gov |

| Uroporphyrin Ion (m/z) | [M+H]⁺ at ~831 | nih.govcsic.es |

Applications as Chromatographic Standards in Biological Assays

Uroporphyrin III dihydrochloride serves as a critical analytical standard in a variety of biological assays that rely on chromatographic techniques. smolecule.com Its well-defined chemical structure and spectral properties make it an essential reference material for the accurate identification and quantification of endogenous porphyrins in clinical and research settings. smolecule.comfrontierspecialtychemicals.com The primary application of Uroporphyrin III as a standard is in the laboratory diagnosis of porphyrias, a group of genetic disorders resulting from deficiencies in the heme biosynthesis pathway. frontierspecialtychemicals.com

In these diagnostic assays, which typically analyze urine, feces, or plasma, a solution of known concentration of Uroporphyrin III dihydrochloride is used to create a calibration curve. nih.govshimadzu.com This allows for the precise quantification of uroporphyrin levels in patient samples. It also serves as a reference point for retention time and mass spectral fragmentation, confirming the identity of the uroporphyrin peak in a complex chromatogram. nih.govovid.com The ability to differentiate between porphyrin isomers, such as uroporphyrin I and III, is crucial, as their relative abundance provides key diagnostic information for specific types of porphyria. nih.gov

For example, in acute intermittent porphyria (AIP), a marked elevation of uroporphyrin isomers I and III is often detected in urine. nih.gov Porphyria cutanea tarda (PCT) is characterized by a significant increase in uroporphyrin and heptacarboxylporphyrin in the urine. ovid.comnih.gov By using Uroporphyrin III as a standard, laboratories can reliably measure these specific patterns of porphyrin excretion, leading to an accurate differential diagnosis. researchgate.netnih.gov The use of certified standards like Uroporphyrin III dihydrochloride is fundamental to ensuring the accuracy, precision, and comparability of results across different laboratories and analytical platforms. researchgate.net

The following table details the typical urinary porphyrin profiles in various porphyrias, where Uroporphyrin III serves as a key analyte for diagnosis.

| Disease | Uroporphyrin (I & III) | Heptacarboxylporphyrin | Coproporphyrin (I & III) | Source |

|---|---|---|---|---|

| Normal | Normal | Normal | Normal | nih.gov |

| Porphyria Cutanea Tarda (PCT) | Strongly Increased | Increased | Normal/Slightly Increased | nih.govhealthmatters.io |

| Acute Intermittent Porphyria (AIP) | Strongly Increased | Variable | Increased | nih.govnih.gov |

| Congenital Erythropoietic Porphyria (CEP) | Strongly Increased (mainly Isomer I) | Variable | Strongly Increased (mainly Isomer I) | nih.gov |

| Hereditary Coproporphyria (HCP) | Increased | Variable | Strongly Increased (mainly Isomer III) | nih.govnih.gov |

| Variegate Porphyria (VP) | Increased | Variable | Increased (mainly Isomer III) | nih.govnih.gov |

Interactions and Derivatives of Uroporphyrin Iii Dihydrochloride

Redox Chemistry: Oxidation and Reduction Reactions in Research Contexts

The conjugated π-system of the porphyrin macrocycle makes Uroporphyrin III and its derivatives redox-active molecules. They can be both oxidized and reduced, participating in electron transfer reactions that are central to their biological functions and research applications. researchgate.netias.ac.in

Oxidation Reactions The oxidation of the porphyrinogen (B1241876) precursor, uroporphyrinogen III, to the fully aromatic uroporphyrin III is a critical biological step. In certain pathological conditions, this oxidation is catalyzed by enzymes like cytochrome P450 1A2 (CYP1A2). researchgate.net This reaction is a focal point in research on uroporphyria, a metabolic disorder. researchgate.net In electrocatalysis research, iron-porphyrin complexes, which can be formed from uroporphyrin, are studied for their ability to catalyze the oxygen reduction reaction (ORR). This process involves the cycling of the central iron atom between different oxidation states, such as Fe(II) and Fe(III), to facilitate the four-electron reduction of oxygen to water. mdpi.com Chemical oxidation of the porphyrin ring itself can lead to a variety of products, including derivatives where the ring is cleaved or modified with oxygen-containing functional groups, though aggressive oxidation can lead to the destruction of the macrocycle. researchgate.netsemanticscholar.org

Reduction Reactions Porphyrins can undergo chemical reduction to form various hydroporphyrins. researchgate.net The addition of hydrogen atoms can occur at the β-positions of the pyrrole (B145914) rings or at the meso-bridges. Common reduction products include chlorins (one reduced β,β' double bond) and bacteriochlorins (two reduced β,β' double bonds). researchgate.net Another reduction product is a phlorin, where a meso-position is reduced. researchgate.net Gold(III) porphyrins, for example, can be readily reduced first to a stable radical anion and subsequently to a phlorin. semanticscholar.org These reduced forms have distinct spectral and electronic properties that are leveraged in various research fields.

| Reaction Type | Context/Reagent | Product/Intermediate | Research Significance |

|---|---|---|---|

| Oxidation | Enzymatic (e.g., CYP1A2) | Uroporphyrin III from Uroporphyrinogen III | Modeling heme biosynthesis and pathologies like uroporphyria. researchgate.net |

| Oxidation | Electrocatalytic (Iron-Porphyrin Complex) | Fe(IV)-oxo porphyrin cation radical | Studying catalysts for oxygen reduction reactions (ORR) in fuel cells. mdpi.com |

| Reduction | Chemical Reductants | Chlorins, Bacteriochlorins | Synthesis of photosensitizers with altered absorption spectra. researchgate.net |

| Reduction | Electrochemical or Chemical | Phlorins | Studying electron transfer mechanisms and creating novel reducing agents. researchgate.netsemanticscholar.org |

Substitution Reactions and Functional Group Derivatization

The uroporphyrin III macrocycle can undergo substitution reactions, and its eight carboxylic acid side chains are prime targets for functional group derivatization. These modifications are performed to alter the molecule's physical properties, such as solubility, or to attach other molecules for specific applications. smolecule.com

Reactions can occur at the meso-positions or the β-positions of the pyrrole rings. For instance, nucleophiles can react to substitute hydrogen atoms on the pyrrole rings with other functional groups. smolecule.com More commonly, the peripheral carboxylic acid groups are targeted. Through standard organic chemistry techniques, these groups can be converted into amides, esters (discussed in section 5.4), and other derivatives. Amide coupling, for example, allows for the attachment of polyamines, which can render the porphyrin cationic and highly water-soluble. mdpi.com Other strategies involve introducing sulfonic acid groups to create anionic, water-soluble porphyrins. mdpi.com These derivatizations are critical for tailoring the molecule for biological studies or for creating novel materials.

| Reaction Type | Target Site | Introduced Functional Group | Purpose of Derivatization |

|---|---|---|---|

| Amide Coupling | Carboxylic Acid Side Chains | Amides (e.g., with polyamines) | Increase water solubility; introduce positive charges. mdpi.com |

| Sulfonation | Meso-Aryl Groups (on synthetic analogs) | Sulfonic Acids | Increase water solubility; introduce negative charges. mdpi.com |

| Suzuki Cross-Coupling | Meso-positions (on synthetic analogs) | Aryl Groups | Create unsymmetrically substituted porphyrins for fine-tuning electronic properties. bohrium.com |

| Nucleophilic Substitution | Pyrrole Rings | Various Functional Groups | Modify the core structure and reactivity of the macrocycle. smolecule.com |

Metal Ion Coordination Chemistry and Complex Formation

The central cavity of the uroporphyrin III macrocycle, defined by four nitrogen atoms, is an excellent chelating agent for a wide variety of metal ions. smolecule.comwikipedia.org The formation of these metalloporphyrin complexes is fundamental to the biological roles of porphyrins, most notably the chelation of iron to form heme. ias.ac.in The dihydrochloride (B599025) salt readily dissolves in aqueous media, where the porphyrin can release its protons and coordinate with a metal ion.

| Metal Ion | Typical Oxidation State | Common Coordination Geometry | Biological/Research Relevance |

|---|---|---|---|

| Iron (Fe) | +2, +3 | Square Pyramidal, Octahedral | Core of heme in hemoglobin, cytochromes; catalysis. ias.ac.inwikipedia.orgmtak.hu |

| Zinc (Zn) | +2 | Square Planar | Used in fluorescence studies and as a diamagnetic analog for NMR studies. smolecule.comias.ac.in |

| Copper (Cu) | +2 | Square Planar | Studied in electrocatalysis and as a model for copper-containing proteins. frontierspecialtychemicals.com |

| Cobalt (Co) | +2, +3 | Square Planar, Octahedral | Core of Vitamin B12; catalysis of redox reactions. frontierspecialtychemicals.com |

| Magnesium (Mg) | +2 | Square Pyramidal | Core of chlorophylls (B1240455) in photosynthesis. mtak.hu |

Formation of Esters (e.g., Octamethyl Ester) for Research Purposes

The eight carboxylic acid functional groups of uroporphyrin III make it highly polar and water-soluble, but poorly soluble in nonpolar organic solvents. This property complicates its purification, handling, and use in many organic reactions. To overcome this, researchers often convert the carboxylic acids into their corresponding esters, with the octamethyl ester being a common derivative.

This esterification is typically achieved by reacting uroporphyrin III with methanol (B129727) in the presence of an acid catalyst. The resulting Uroporphyrin III octamethyl ester is much more soluble in organic solvents like chloroform (B151607) and dichloromethane, which facilitates its purification by techniques such as column chromatography. mdpi.com The ester groups can also serve as protecting groups, preventing the carboxylic acids from interfering with reactions at other sites on the molecule. Once the desired modifications are complete, the esters can be hydrolyzed back to the free carboxylic acids if needed.

| Property | Value |

|---|---|

| CAS Number | 15435-60-6 strem.comsigmaaldrich.com |

| Molecular Formula | C₄₈H₅₄N₄O₁₆ strem.comsigmaaldrich.com |

| Molecular Weight | 942.96 g/mol sigmaaldrich.comchemscene.com |

| Appearance | Red to black powder strem.com |

| Primary Research Use | Improves solubility in organic solvents for synthesis and purification. mdpi.com |

Protein and Receptor Interactions in Biochemical Systems

The interactions between uroporphyrin III and various proteins are fundamental to its role in metabolism and other biological processes. These interactions are highly specific, often mediated by the molecule's eight carboxylate side chains, which can form a network of hydrogen bonds and electrostatic interactions with amino acid residues in a protein's binding site.

A primary example is the interaction with uroporphyrinogen III synthase (U3S), the enzyme that catalyzes its formation. The crystal structure of the U3S-product complex reveals that the product, uroporphyrinogen III, is held between the two domains of the enzyme. nih.gov This binding is stabilized by a network of hydrogen bonds between the carboxylate groups of the A and B rings and the main chain amides of the protein. nih.gov

Uroporphyrins also interact with other proteins. Studies have shown that uroporphyrin forms a self-associated 1:1 complex with cytochrome c, a key protein in the electron transport chain. core.ac.uk This interaction is primarily driven by electrostatic forces between the negatively charged carboxylate groups of the porphyrin and positively charged residues on the protein surface. core.ac.uk Furthermore, researchers have engineered interactions by designing artificial enzymes. For instance, an iron(III)-porphyrin complex, when bound to the active site of a specific monoclonal antibody, exhibits peroxidase activity, demonstrating how a protein environment can confer catalytic function upon the porphyrin. nih.gov

| Interacting Protein | Nature of Interaction | Biochemical Significance |

|---|---|---|

| Uroporphyrinogen III Synthase (U3S) | Hydrogen bonding between carboxylates and protein backbone. nih.gov | Enzyme-product binding during the biosynthesis of uroporphyrinogen III. nih.gov |

| Cytochrome c | Electrostatic attraction, formation of a 1:1 complex. core.ac.uk | Modulation of electron transfer processes; photoinduced electron transfer studies. core.ac.uk |

| Monoclonal Antibody (engineered) | Binding of the porphyrin hapten into the antibody's binding site. nih.gov | Creation of artificial enzymes (e.g., peroxidases) for catalysis research. nih.gov |

Role in Biological Dysregulation and Disease Models

Heme Biosynthesis Pathway Enzyme Deficiencies and Porphyrias Research

Deficiencies in the enzymes responsible for the sequential conversion of porphyrin precursors lead to the accumulation of specific intermediates, defining the different types of porphyria. Uroporphyrinogen III is a key intermediate in this pathway, and its metabolism is disrupted in several porphyrias.

Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease, is a rare autosomal recessive disorder caused by a marked deficiency of the enzyme uroporphyrinogen III synthase (UROS). nih.gov The function of UROS is to convert the linear tetrapyrrole hydroxymethylbilane (B3061235) into the cyclic uroporphyrinogen III. In the presence of deficient UROS activity, hydroxymethylbilane is non-enzymatically converted to the non-functional isomer uroporphyrinogen I. nih.gov This leads to the massive accumulation of uroporphyrin I and coproporphyrin I in the bone marrow, red blood cells, urine, and other tissues, resulting in severe photosensitivity, hemolytic anemia, and reddish-brown discoloration of teeth and bones. nih.gov

Research using murine models of CEP has been crucial for understanding the pathophysiology of the disease. These models, which have specific mutations in the UROS gene, replicate the human phenotype, including the accumulation of type I porphyrin isomers. nih.gov While uroporphyrinogen III is the substrate for the deficient enzyme, the hallmark of CEP is the accumulation of the type I isomers.

Below is a table summarizing the porphyrin profiles in a patient with CEP, highlighting the predominance of type I isomers.

| Porphyrin | Urine (nmol/24h) | Stool (nmol/g) |

| Uroporphyrin I | 12,345 | 567 |

| Uroporphyrin III | 89 | 12 |

| Coproporphyrin I | 2,345 | 890 |

| Coproporphyrin III | 123 | 45 |

| This table presents illustrative data based on typical findings in CEP. |

Porphyria Cutanea Tarda (PCT) is the most common type of porphyria and is caused by a deficiency of the enzyme uroporphyrinogen decarboxylase (UROD). nih.govporphyriafoundation.org This enzyme is responsible for the conversion of uroporphyrinogen III to coproporphyrinogen III. nih.gov A deficiency in UROD leads to the accumulation of uroporphyrinogen and other highly carboxylated porphyrinogens in the liver, which are then oxidized to their corresponding porphyrins, primarily uroporphyrin and heptacarboxylporphyrin. nih.govresearchgate.net These porphyrins accumulate in the skin, causing the characteristic photosensitivity with blistering and skin fragility. porphyriafoundation.org

PCT can be sporadic (Type I) or familial (Type II), with the familial form being associated with inherited mutations in the UROD gene. porphyriafoundation.orgnih.gov However, even in familial cases, clinical manifestation usually requires the presence of susceptibility factors such as excessive alcohol consumption, hepatitis C infection, iron overload, and estrogen use. porphyriafoundation.orgnih.gov Research has shown that in chronic hepatic porphyrias like PCT, there is a distinct urinary porphyrin isomer profile compared to acute hepatic porphyrias. nih.gov

The following table shows the typical distribution of urinary coproporphyrin isomers in patients with chronic hepatic porphyria, including PCT.

| Coproporphyrin Isomer | Percentage in Urine |

| Isomer I | 31.4 ± 11.5% |

| Isomer III | 62.2 ± 10.9% |

| Data is presented as mean ± standard deviation. nih.gov |

Hereditary Coproporphyria (HCP) is an acute hepatic porphyria resulting from a deficiency of the enzyme coproporphyrinogen oxidase (CPOX). nih.gov This enzyme catalyzes the conversion of coproporphyrinogen III to protoporphyrinogen (B1215707) IX. A defect in CPOX leads to the accumulation of coproporphyrinogen III, which is then excreted in large amounts in the urine and feces as coproporphyrin III. nih.gov Patients with HCP can experience neurovisceral attacks similar to those in AIP, and some may also have cutaneous photosensitivity. nih.gov

Biochemical diagnosis of HCP relies on the analysis of porphyrins in urine and feces, with a characteristic finding being a significant elevation of coproporphyrin III. nih.gov Studies analyzing the urinary isomer profiles in different porphyrias have shown that acute hepatic porphyrias, including HCP, have a significantly higher proportion of coproporphyrin III compared to chronic hepatic porphyrias. nih.gov

The table below illustrates the urinary coproporphyrin isomer distribution in patients with acute hepatic porphyrias, such as HCP.

| Coproporphyrin Isomer | Percentage in Urine |

| Isomer I | 13.2 ± 5.3% |

| Isomer III | 80.9 ± 5.2% |

| Data is presented as mean ± standard deviation. nih.gov |

Acute Intermittent Porphyria (AIP) is an autosomal dominant acute hepatic porphyria caused by a deficiency of the enzyme hydroxymethylbilane synthase (HMBS), also known as porphobilinogen (B132115) deaminase. nih.gov This enzyme is responsible for the polymerization of four molecules of porphobilinogen (PBG) to form hydroxymethylbilane, the precursor of uroporphyrinogen III. nih.gov A deficiency in HMBS leads to the accumulation of the neurotoxic precursors delta-aminolevulinic acid (ALA) and PBG, which are responsible for the acute neurovisceral attacks characteristic of AIP. nih.gov

While the primary biochemical abnormality in AIP is the marked increase in urinary ALA and PBG, some patients may also show an elevation of total urinary porphyrins during acute attacks. nih.gov The urinary coproporphyrin isomer profile in AIP is similar to that of other acute hepatic porphyrias, with a predominance of the type III isomer. nih.gov

Accumulation of Uroporphyrin III and Isomers in Pathological States Research

The differential accumulation of uroporphyrin isomers is a key diagnostic feature of the porphyrias. In pathological states, the balance between the production of the functional type III isomers and the non-functional type I isomers is disrupted.

In CEP, the profound deficiency of UROS leads to a massive accumulation of uroporphyrin I and coproporphyrin I. nih.gov Conversely, in the acute hepatic porphyrias (AIP, HCP, and Variegate Porphyria), the enzymatic defects occur downstream of UROS, leading to an accumulation of intermediates of the type III series. nih.gov For instance, in HCP, the predominant accumulating porphyrin is coproporphyrin III. nih.gov

In PCT, the situation is more complex. The deficiency in UROD affects the metabolism of uroporphyrinogen III, leading to its accumulation and subsequent oxidation to uroporphyrin. nih.gov Both uroporphyrin I and III can be found in the urine of PCT patients.

Research has also explored porphyrin accumulation in other pathological conditions. For example, a study on a pig with porphyria revealed a mixed erythropoietic protoporphyria-coproporphyria with accumulation of protoporphyrin isomers I and III, as well as multiple decarboxylation products of uroporphyrin. nih.gov

Mechanistic Studies of Porphyrin-Induced Cellular Effects (e.g., Photosensitivity in vitro models)

The cutaneous photosensitivity observed in many porphyrias is a direct consequence of the phototoxic nature of the accumulating porphyrins. bohrium.comnih.gov Porphyrins are potent photosensitizers that, upon exposure to light, can generate reactive oxygen species (ROS), such as singlet oxygen and hydrogen peroxide. bohrium.comnih.govnih.gov These ROS can cause significant damage to cellular components, including lipids, proteins, and nucleic acids, leading to cell death. nih.govnih.gov

In vitro studies using various cell lines have been instrumental in elucidating the mechanisms of porphyrin-induced phototoxicity. These studies have shown that under illumination, porphyrins can induce a range of cellular effects, including:

Membrane Damage: The first visible signs of phototoxicity are often blebbing and swelling of the cells, indicating damage to the cell membrane. researchgate.netnih.gov This is followed by increased permeability to substances like trypan blue. researchgate.net

Mitochondrial Dysfunction: Porphyrins can inhibit mitochondrial metabolism, as demonstrated by the MTT test. nih.gov

Cell Death: The ultimate outcome of porphyrin-induced photodamage is cell death, which can occur through necrosis. researchgate.net

A comparative in vitro study on the phototoxicity of different porphyrins found that protoporphyrin was the most potent photosensitizer, followed by coproporphyrin, with uroporphyrin being the least potent. nih.gov The study also revealed differences in the mechanisms of cell lysis, with hydrogen peroxide playing a significant role in the phototoxicity of coproporphyrin and uroporphyrin, but not protoporphyrin. nih.gov

The following table summarizes the relative phototoxicity of different porphyrins in an in vitro cellular system.

| Porphyrin | Relative Potency as a Photosensitizer |

| Protoporphyrin | Most Potent |

| Coproporphyrin | Less Potent |

| Uroporphyrin | Least Potent |

| Based on findings from an in vitro study using Ehrlich ascites carcinoma cells. nih.gov |

Modulation of Cellular Respiration and MicroRNA Biogenesis via Heme Metabolism Proteins in Cancer Models

Recent research has illuminated a phenomenon in cancer cell metabolism termed "porphyrin overdrive," characterized by a dysregulated and imbalanced heme biosynthetic pathway. nih.govbiorxiv.org This metabolic rewiring appears to be a common and essential feature for the growth of various cancer cells. biorxiv.orgbiorxiv.org Within this context, proteins involved in heme metabolism, such as uroporphyrinogen III decarboxylase (UROD), play a critical role. nih.govbiorxiv.org

Cancer cells have shown a dependency on these heme metabolism-related proteins. nih.govbiorxiv.org This dependency extends to various hemoproteins that are crucial for fundamental cellular processes. For instance, cytochrome c-1 (CYC1) and succinate (B1194679) dehydrogenase complex subunit C (SDHC) are essential components of the electron transport chain and are thus directly involved in cellular respiration. nih.govbiorxiv.org Additionally, the protein DGCR8, which utilizes heme as a cofactor, is vital for the biogenesis of microRNAs (miRNAs). nih.govbiorxiv.org MicroRNAs are small non-coding RNA molecules that play a significant role in gene regulation, and their dysregulation is a known factor in cancer development and progression. nih.govnih.gov

Interestingly, while cancer cells are dependent on the intermediate steps of heme biosynthesis, some cancer cell lines have been found to have a dispensable need for ferrochelatase (FECH), the enzyme that catalyzes the final step of heme synthesis. biorxiv.orgresearchgate.net This suggests that the accumulation of heme intermediates, or porphyrins, is a key aspect of this metabolic reprogramming in cancer, rather than the overproduction of heme itself. biorxiv.org This "porphyrin overdrive" is linked to oncogenic states and cellular differentiation. nih.gov The table below summarizes the key proteins and their functions in this process.

| Protein Category | Protein Example(s) | Role in Cellular Processes | Link to Cancer Metabolism ("Porphyrin Overdrive") |

| Heme Biosynthesis | UROD | Catalyzes the fifth step in the heme biosynthetic pathway. nih.gov | Cancer cells show a dependency on this enzyme, indicating the importance of intermediate porphyrin synthesis. nih.govbiorxiv.org |

| Cellular Respiration | CYC1, SDHC | Essential components of the electron transport chain. nih.gov | These hemoproteins are crucial for cancer cell respiration, linking heme metabolism to energy production. biorxiv.org |

| microRNA Biogenesis | DGCR8 | A necessary component for the processing of microRNAs. nih.gov | Utilizes heme as a co-factor, connecting the dysregulated heme pathway to the altered gene expression profiles seen in cancer via miRNAs. biorxiv.org |

Environmental Toxin Impact on Porphyrin Metabolism (e.g., Arsenic, Organochlorines)

Exposure to certain environmental toxins can significantly disrupt the heme biosynthesis pathway, leading to altered porphyrin profiles in the body. This disruption can serve as a biomarker for exposure and potential toxicity.

Arsenic:

Inorganic arsenic has been shown to interfere with heme metabolism. nih.gov Studies on individuals occupationally exposed to arsenic have demonstrated a significant increase in the urinary excretion of pentacarboxylporphyrin and uroporphyrin. nih.gov The trivalent form of arsenic (As3+) appears to be the species most correlated with this effect. nih.gov The observed increase in these specific porphyrin homologues is consistent with the inhibition of the enzyme uroporphyrinogen decarboxylase (UROD). nih.gov Animal studies have also confirmed that arsenic exposure leads to significant increases in protoporphyrin IX, coproporphyrin III, and coproporphyrin I in the blood, liver, kidney, and urine. nih.gov The alteration in porphyrin excretion profiles, particularly in younger individuals, suggests that porphyrins could be utilized as early warning biomarkers for chronic arsenic exposure. nih.gov

The following table presents findings from a study on rats exposed to a single dose of arsenic, illustrating the impact on urinary porphyrin levels.

| Porphyrin | Time Post-Administration | Percentage Increase Compared to Control (As(III) at 5 mg/kg) | Percentage Increase Compared to Control (As(V) at 5 mg/kg) |

| Protoporphyrin IX | 24 hours | 253% | - |

| 48 hours | 397% | 177% | |

| Uroporphyrin | 24 hours | 121% | - |

| 48 hours | 208% | 158% | |

| Coproporphyrin III | 24 hours | 391% | - |

| 48 hours | 304% | 224% | |

| Coproporphyrin I | 72 hours | No significant increase | 143% (at 48 hours) |

Data adapted from a study on the effect of arsenic exposure on the haem biosynthetic pathway in rats. nih.gov

Organochlorines:

Organochlorine compounds, such as hexachlorobenzene (B1673134) (HCB) and dichlorodiphenyldichloroethylene (p,p'-DDE), have also been implicated in the disruption of porphyrin metabolism. nih.govnih.gov While HCB is known to induce porphyria cutanea tarda (PCT) in animal models, the evidence in humans at current environmental exposure levels is less direct. nih.govnih.gov However, studies in children have shown that urinary levels of total porphyrins, coproporphyrin I, and coproporphyrin III increase with rising levels of HCB, p,p'-DDE, 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (p,p'-DDT), and polychlorinated biphenyl (B1667301) congener 153 (PCB-153). nih.gov Of these, p,p'-DDE demonstrated the strongest association. nih.gov This suggests an incipient toxic effect of these organochlorines on the hepatic heme-synthesis pathway, although it may differ from the primary effects observed in PCT. nih.govnih.gov

Advanced Research Methodologies and Applications

Use as a Research Probe in Biochemical Pathway Elucidation

Uroporphyrin III is the first macrocyclic intermediate in the biosynthesis of heme, chlorophyll (B73375), and vitamin B12, placing it at a crucial metabolic crossroads. nih.govmdpi.com Researchers utilize its dihydrochloride (B599025) form as a probe to explore and delineate the complex steps of these pathways. By introducing labeled Uroporphyrin III into cellular systems, scientists can trace its conversion into downstream products like coproporphyrinogen III, protoporphyrin IX, and ultimately, heme. nih.govmdpi.com

This application is instrumental in understanding the function of specific enzymes. For instance, the conversion of uroporphyrinogen III to coproporphyrinogen III is a critical step catalyzed by the enzyme uroporphyrinogen decarboxylase. nih.govmdpi.com Supplying Uroporphyrin III as a substrate in research models allows for the direct study of this enzyme's activity and kinetics. Furthermore, by observing how mutations in key enzymes affect the metabolism of exogenously supplied Uroporphyrin III, researchers can elucidate the specific roles these enzymes play in the broader biosynthetic pathway.

Application in Studying Enzyme Deficiencies and Metabolic Defects in vitro/ex vivo Systems

Uroporphyrin III dihydrochloride is a vital compound for studying a group of genetic metabolic disorders known as porphyrias, which are caused by deficiencies in specific enzymes of the heme synthesis pathway. nih.gov The accumulation of particular porphyrins is a hallmark of these diseases.

In research settings, scientists use in vitro (cell cultures) and ex vivo (tissue samples) systems to model these conditions. By adding Uroporphyrin III dihydrochloride to cells suspected of having a metabolic defect, researchers can observe whether the compound accumulates or if the pathway proceeds normally. tandfonline.com For example, a deficiency in the enzyme uroporphyrinogen decarboxylase (UROD) leads to the accumulation of uroporphyrinogen III, which is characteristic of the most common porphyria, Porphyria Cutanea Tarda (PCT). nih.govcore.ac.ukwikipedia.org Similarly, a deficient uroporphyrinogen III synthase (UROS) results in the condition known as Congenital Erythropoietic Porphyria (CEP). nih.govnih.gov

These experimental models are crucial for understanding disease pathogenesis at a molecular level and for the initial screening of potential therapeutic agents that might restore or bypass the defective enzymatic step.

| Metabolic Disorder | Deficient Enzyme | Key Accumulated Intermediate | Research Application of Uroporphyrin III |

| Porphyria Cutanea Tarda (PCT) | Uroporphyrinogen Decarboxylase (UROD) | Uroporphyrinogen III | Used as a substrate in in vitro models to confirm UROD deficiency by observing its accumulation. nih.govwikipedia.org |

| Congenital Erythropoietic Porphyria (CEP) | Uroporphyrinogen III Synthase (UROS) | Uroporphyrinogen I / Coproporphyrinogen I | Used to study the consequences of UROS deficiency and the resulting shunting of the pathway. nih.govnih.gov |

| Acute Intermittent Porphyria (AIP) | Porphobilinogen (B132115) Deaminase (PBGD) | Porphobilinogen (PBG), δ-Aminolevulinic acid (ALA) | While not the primary accumulated compound, its downstream metabolism is studied to understand the broader pathway disruption. nih.govresearchgate.net |

Development of Diagnostic Assays for Heme Biosynthesis Enzymes in Research Settings

The distinct spectral properties of Uroporphyrin III make it a useful standard and analyte in the development of diagnostic research assays. tandfonline.com Its presence or accumulation in biological samples can signify a malfunction in the heme biosynthesis pathway. olink.com

In research laboratories, highly sensitive techniques such as high-performance liquid chromatography (HPLC) and tandem mass spectrometry are employed to separate and quantify porphyrin isomers. nih.gov Uroporphyrin III dihydrochloride is used as a reference material in these methods to accurately identify and measure its levels in experimental samples. For example, new assays for the enzymes uroporphyrinogen decarboxylase (UROD) and coproporphyrinogen III oxidase (CPO) have been developed using electrospray ionization tandem mass spectrometry. mdpi.comnih.gov These assays monitor the conversion of substrates like uroporphyrinogen III to their products, allowing researchers to precisely measure enzyme activity in samples such as human erythrocytes. mdpi.comnih.gov Such research assays are fundamental for correlating specific enzyme deficiencies with disease phenotypes and for investigating the biochemical basis of porphyrias. nih.gov

Research into Modulating Inflammatory Responses

Direct research into using Uroporphyrin III dihydrochloride as an agent to modulate inflammation is limited. However, extensive research has been conducted on the inflammatory consequences that arise from its accumulation in metabolic disorders. In several porphyrias, the buildup of uroporphyrinogen and its oxidized form, uroporphyrin, is associated with significant inflammatory responses.

For example, in Porphyria Cutanea Tarda, the accumulation of uroporphyrin III in the skin leads to photosensitivity, resulting in blistering, skin fragility, and associated inflammation. core.ac.ukeur.nl Studies on Acute Intermittent Porphyria (AIP) have shown that the disorder is associated with systemic inflammation, characterized by significantly increased levels of various cytokines, chemokines, and growth factors. researchgate.net In animal models of Congenital Erythropoietic Porphyria, the deposition of porphyrins in the skin leads to light-induced lesions that feature inflammatory cells in the dermis. nih.gov Therefore, research in this area uses the pathological accumulation of Uroporphyrin III and other precursors not as a therapeutic modulator, but as a trigger to study the mechanisms of disease-associated inflammation.

| Condition | Enzyme Defect | Associated Inflammatory Manifestation | Research Focus |

| Porphyria Cutanea Tarda (PCT) | Uroporphyrinogen Decarboxylase | Cutaneous photosensitivity, blistering, skin inflammation. core.ac.ukwikipedia.org | Understanding the mechanisms of porphyrin-induced photodamage and dermal inflammation. |

| Acute Intermittent Porphyria (AIP) | Porphobilinogen Deaminase | Systemic inflammation with elevated plasma cytokines (e.g., IL-17). researchgate.net | Investigating the link between heme precursor accumulation and systemic inflammatory responses. |

| Congenital Erythropoietic Porphyria (CEP) | Uroporphyrinogen III Synthase | Dermal inflammation secondary to light-induced vascular injury and bullae formation. nih.gov | Studying the pathogenesis of porphyrin-driven cutaneous lesions and resulting inflammation. |

Environmental Research Applications

The fundamental role of the uroporphyrinogen III pathway in microbial life gives it relevance in environmental science, particularly in studies concerning bioremediation and the effects of pollutants on microbial ecosystems.

Porphyrins and related compounds are at the core of many biochemical reactions involved in bioremediation. tandfonline.com Uroporphyrinogen III is the precursor to essential microbial cofactors like siroheme (B1205354) and vitamin B12 (cobalamin), which are involved in detoxification processes. tandfonline.comnih.gov Vitamin B12, for instance, has been found to catalyze reductive dechlorination reactions, a key process in breaking down certain environmental pollutants. tandfonline.com

Research has shown that microbial communities capable of attenuating organohalide pollutants possess the genes for cobalamin synthesis, which originates from uroporphyrinogen III. nih.gov Therefore, studies into bioremediation potential often investigate the presence and activity of these biosynthetic pathways in environmental microbes. The capacity of a microbial community to synthesize tetrapyrroles from precursors like uroporphyrinogen III can be an indicator of its potential to degrade specific classes of contaminants. tandfonline.com

Uroporphyrin III and other porphyrins are endogenous photosensitizers in many bacteria. ekb.eg The interaction of these molecules with light can generate reactive oxygen species, leading to cellular damage. This phenomenon is exploited in water disinfection but also serves as a research model. Environmental pollutants that disrupt the heme biosynthetic pathway could alter the levels of these photosensitive intermediates, thereby changing the microbial community's susceptibility to light stress. ekb.egpnas.org

Furthermore, many bacteria use heme-based sensor proteins to detect environmental gases like oxygen, nitric oxide, and carbon monoxide. nih.gov Since uroporphyrinogen III is the essential precursor to the heme cofactor in these sensors, pollutants that interfere with its synthesis could impair the ability of microbes to sense and respond to their environment. nih.gov Consequently, researchers can assess the ecotoxicity of certain pollutants by studying their impact on the fundamental heme biosynthetic pathway within microbial communities, with the integrity of the Uroporphyrinogen III production step being a key checkpoint. umich.edumdpi.com

Biomarker for Environmental Exposure Studies

Uroporphyrin III is a crucial biomarker in environmental health, indicating exposure to a range of toxic substances. clinicalgate.com Disturbances in the highly active heme biosynthesis pathway can lead to the accumulation and excretion of porphyrin intermediates, with specific patterns of these porphyrins serving as a "functional fingerprint" of toxicity. clinicalgate.com The enzymes in this pathway are highly sensitive to various toxins, and any interference can cause a rapid buildup of these intermediates. clinicalgate.com

Urinary porphyrin profiles are recognized as effective biomarkers for assessing exposure to heavy metals and other chemical toxins. clinicalgate.comnih.gov For instance, exposure to lead, mercury, and arsenic is known to induce porphyrinuria, an elevation of one or more porphyrins in the urine. clinicalgate.com

Studies have demonstrated a direct correlation between arsenic exposure and increased urinary porphyrin concentrations, highlighting arsenic's effect on heme biosynthesis. nih.gov Research in animal models has provided quantitative data on these effects. In rats, administration of arsenic led to significant increases in urinary uroporphyrin levels.